

Comparative Analysis of Computational Docking Studies on 1,2,3-Triazole Derivatives

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Compound of Interest

Compound Name: *1-methyl-1H-1,2,3-triazole-4-carbaldehyde*

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A guide for researchers and drug development professionals on the computational evaluation of 1-substituted-1H-1,2,3-triazole-4-carbaldehyde analogs and related derivatives.

While specific computational docking studies focusing exclusively on **1-methyl-1H-1,2,3-triazole-4-carbaldehyde** are not extensively detailed in the reviewed literature, a considerable body of research exists for structurally related 1,2,3-triazole derivatives. These studies highlight the therapeutic potential of the triazole scaffold against various biological targets. This guide provides a comparative overview of the methodologies and findings from several computational docking studies on these related compounds, offering insights into their binding modes and potential efficacy.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from molecular docking studies of various 1,2,3-triazole derivatives against different biological targets. This data provides a basis for comparing the binding affinities of these compounds.

Compound/Derivative Class	Target Protein	Docking Score (unit)	Key Interacting Residues	Reference
1,2,3-Triazole-Appended Bis-pyrazole Derivatives	Sterol 14 α -demethylase (CYP51)	-8.918 (Glide Score, kcal/mol)	Not specified	[1]
1,2,3-Triazole-Chromene Conjugates	Mycobacterium tuberculosis DprE1	Not specified (Significant binding affinity reported)	Not specified	[2]
N-substituted 1,2,3-triazolylmethyl indole derivatives	Caspase-3, 17-beta-hydroxy steroid dehydrogenase type 1	Not specified (Reported to fit well in the active site)	Not specified	[3]
Phosphonate 1,2,3-triazole derivative	MMP-2, MMP-9	Not specified (π -anion, π -alkyl, and hydrogen bonding reported)	Not specified	[4]
1,2,3-triazole-based benzimidazole derivatives	Dihydrofolate reductase (DHFR) from various bacteria	Not specified (Compared to Trimethoprim)	Not specified	[5]

Experimental Protocols in Computational Docking

The methodologies employed in the computational docking of triazole derivatives generally follow a standardized workflow. Below are detailed protocols representative of the cited studies.

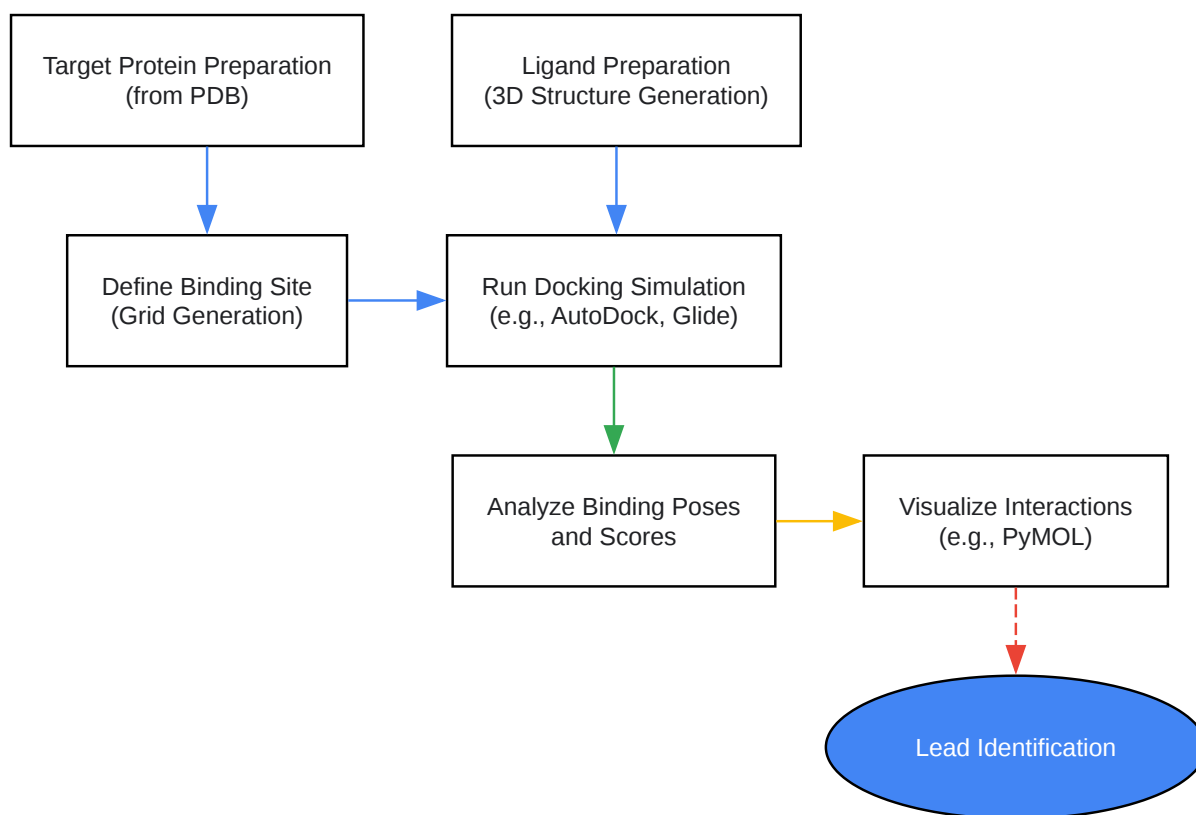
General Protocol for Molecular Docking of Triazole Derivatives[6]

- Protein Preparation:

- The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules, heteroatoms, and co-ligands are removed from the protein structure.
- Hydrogen atoms are added to the protein structure.
- The protein is energy minimized using a suitable force field (e.g., CHARMM).
- Ligand Preparation:
 - The 2D structures of the 1,2,3-triazole derivatives are drawn using a chemical drawing tool (e.g., ChemDraw).
 - The 2D structures are converted to 3D structures.
 - The ligands are energy minimized using a suitable force field (e.g., MMFF94).
- Molecular Docking:
 - A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding conformation and affinity of the ligand within the active site of the protein.
 - The active site is defined by creating a grid box around the key residues.
 - Multiple docking runs are performed to ensure the reliability of the results.
- Analysis of Results:
 - The docking results are analyzed based on the docking score (e.g., binding energy, Glide score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and the protein.
 - The pose with the lowest binding energy is typically considered the most favorable binding mode.
 - Visualization tools (e.g., PyMOL, Discovery Studio Visualizer) are used to analyze the ligand-protein interactions.

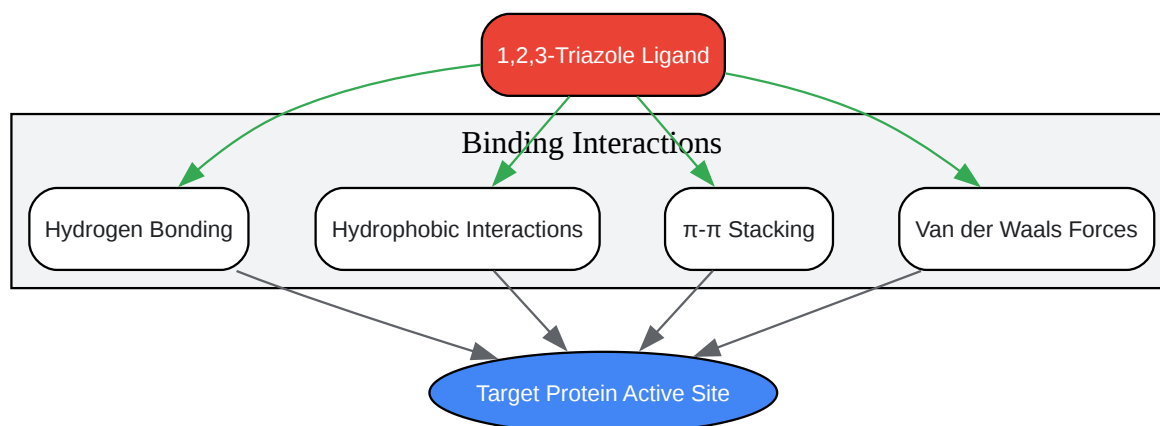
Visualizations

The following diagrams illustrate the typical workflow and conceptual relationships in computational docking studies of drug-like molecules such as 1,2,3-triazole derivatives.



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Caption: General workflow for computational docking studies.



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Caption: Conceptual diagram of ligand-protein interactions.

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